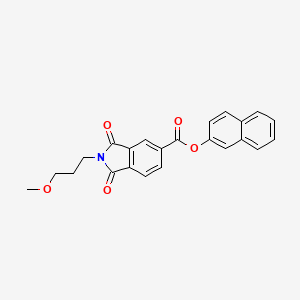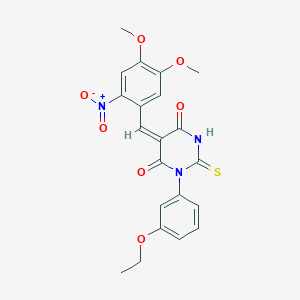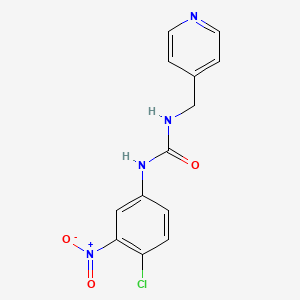![molecular formula C26H25N3O3 B4582968 N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)
N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through various functional group modifications. For example, the design, synthesis, and biological evaluation of closely related compounds have been described in the literature. These processes typically involve selective isotype inhibition, demonstrating the intricate synthetic routes used to obtain specific benzamide derivatives with desired properties (Zhou et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of benzamides, including crystallographic studies, provides insights into their three-dimensional configurations and intramolecular interactions. For instance, compounds similar to the one have been analyzed through X-ray diffraction, revealing centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions, which are crucial for understanding the compound's reactivity and interaction capabilities (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving benzamides often explore their reactivity towards various chemical agents, showcasing their potential in synthesis and modification of organic molecules. The reactions may include carbonylation, amidation, and interaction with functionalized amines, leading to the formation of novel compounds with diverse chemical structures and properties. Such transformations highlight the versatility and reactivity of benzamide derivatives in organic synthesis (Deng et al., 2018).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. For example, detailed analysis and characterization techniques like NMR and FT-IR have been used to elucidate the physical properties of related compounds, aiding in the understanding of how structural variations affect their physical state and behavior (Wei Ting et al., 2012).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity, stability, and interaction with other chemicals, are critical for their application in various fields, including medicinal chemistry and materials science. Research into their reactions with different reagents and conditions reveals a wide range of potential for creating new compounds with desired functionalities and characteristics (Clark & Davenport, 1987).
Applications De Recherche Scientifique
Chromatographic Determination
A study by Dockens, Ravis, and Clark (1987) outlines a method for the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide in rat serum and urine, highlighting its potential as a new anticonvulsant. This research suggests applications in pharmacokinetics, emphasizing the importance of monitoring serum and urine concentrations for therapeutic efficacy and safety (Dockens, Ravis, & Clark, 1987).
Chemical Synthesis and Reactivity
Oda et al. (1985) discuss the cleavage of the vinyl carbon-silicon bond with tetrabutylammonium fluoride, demonstrating the chemical reactivity and potential for synthesizing related compounds. This research can guide the synthesis of various benzamide derivatives, contributing to the development of new materials or pharmaceuticals (Oda et al., 1985).
Anticonvulsant Activity
Robertson et al. (1987) discovered that 4-amino-N-(2,6-dimethylphenyl)benzamide is an effective anticonvulsant in several animal models, demonstrating the therapeutic potential of similar compounds. The study also explores structural analogues to improve pharmacokinetic profiles, indicating applications in drug development for neurological conditions (Robertson et al., 1987).
Molecular Docking and DFT Calculations
Fahim and Shalaby (2019) conducted molecular docking and density functional theory (DFT) calculations on novel benzenesulfonamide derivatives, including insights into their antitumor activity. This suggests applications in designing compounds with specific biological activities, providing a basis for drug discovery and development (Fahim & Shalaby, 2019).
Histone Deacetylase Inhibition
Zhou et al. (2008) describe the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. This compound shows promise as an anticancer drug, highlighting the role of similar benzamide derivatives in epigenetic therapy (Zhou et al., 2008).
Propriétés
IUPAC Name |
N-[(Z)-3-(3-acetylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-18(30)21-10-7-11-22(17-21)27-26(32)24(28-25(31)20-8-5-4-6-9-20)16-19-12-14-23(15-13-19)29(2)3/h4-17H,1-3H3,(H,27,32)(H,28,31)/b24-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGIHPZJFBCESR-JLPGSUDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-3-(3-acetylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-ethyl-8-methyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582895.png)
![3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4582903.png)

![ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)
![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)




![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)
![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)

![methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)
![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)